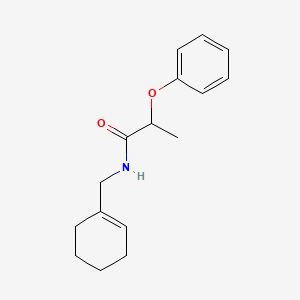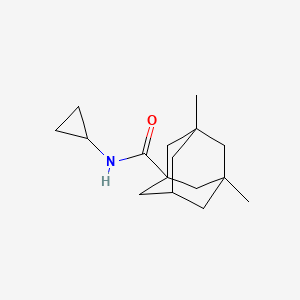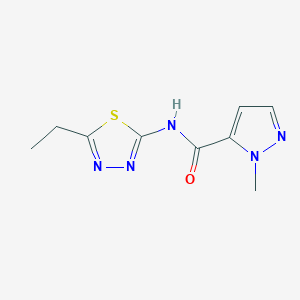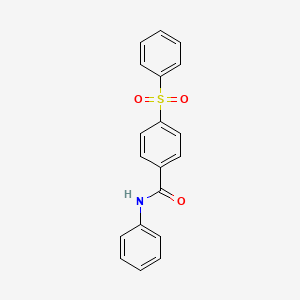
N-(1-cyclohexen-1-ylmethyl)-2-phenoxypropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyclohexen-1-ylmethyl)-2-phenoxypropanamide, also known as CPP, is a chemical compound that has been widely studied for its potential therapeutic applications. CPP is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of ionotropic glutamate receptor that plays an important role in synaptic plasticity and learning and memory processes.
Aplicaciones Científicas De Investigación
N-(1-cyclohexen-1-ylmethyl)-2-phenoxypropanamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including depression, anxiety, schizophrenia, and Alzheimer's disease. N-(1-cyclohexen-1-ylmethyl)-2-phenoxypropanamide has been shown to exert neuroprotective effects by blocking the NMDA receptor-mediated excitotoxicity, which is a pathological process that leads to neuronal damage and death. N-(1-cyclohexen-1-ylmethyl)-2-phenoxypropanamide has also been found to enhance synaptic plasticity and improve learning and memory processes in animal models.
Mecanismo De Acción
N-(1-cyclohexen-1-ylmethyl)-2-phenoxypropanamide acts as a selective antagonist of the NMDA receptor by binding to the glycine-binding site of the receptor. This binding prevents the activation of the receptor by glutamate, which is the primary excitatory neurotransmitter in the brain. By blocking the NMDA receptor-mediated excitotoxicity, N-(1-cyclohexen-1-ylmethyl)-2-phenoxypropanamide can reduce neuronal damage and death and exert neuroprotective effects.
Biochemical and Physiological Effects:
N-(1-cyclohexen-1-ylmethyl)-2-phenoxypropanamide has been found to modulate various biochemical and physiological processes in the brain, including neurotransmitter release, synaptic plasticity, and gene expression. N-(1-cyclohexen-1-ylmethyl)-2-phenoxypropanamide has been shown to enhance the release of dopamine and serotonin, which are important neurotransmitters involved in mood regulation and cognition. N-(1-cyclohexen-1-ylmethyl)-2-phenoxypropanamide has also been found to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that promotes neuronal survival and growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-cyclohexen-1-ylmethyl)-2-phenoxypropanamide has several advantages for lab experiments, including its high potency and selectivity for the NMDA receptor, its well-established synthesis method, and its ability to cross the blood-brain barrier. However, N-(1-cyclohexen-1-ylmethyl)-2-phenoxypropanamide also has some limitations, including its potential toxicity at high doses and its limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for research on N-(1-cyclohexen-1-ylmethyl)-2-phenoxypropanamide, including its potential therapeutic applications in neurological and psychiatric disorders, its mechanism of action at the molecular level, and its interactions with other neurotransmitter systems. Further studies are needed to determine the optimal dosages and administration routes of N-(1-cyclohexen-1-ylmethyl)-2-phenoxypropanamide for different therapeutic indications, as well as its potential side effects and drug interactions. Additionally, the development of novel N-(1-cyclohexen-1-ylmethyl)-2-phenoxypropanamide derivatives with improved pharmacokinetic and pharmacodynamic properties may lead to the discovery of more effective and safer NMDA receptor antagonists for clinical use.
Métodos De Síntesis
The synthesis of N-(1-cyclohexen-1-ylmethyl)-2-phenoxypropanamide involves the reaction of 2-phenoxypropanoic acid with cyclohexenylmethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain N-(1-cyclohexen-1-ylmethyl)-2-phenoxypropanamide in high yield and purity.
Propiedades
IUPAC Name |
N-(cyclohexen-1-ylmethyl)-2-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c1-13(19-15-10-6-3-7-11-15)16(18)17-12-14-8-4-2-5-9-14/h3,6-8,10-11,13H,2,4-5,9,12H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQXKLHLCIXHEQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CCCCC1)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide](/img/structure/B5439614.png)
![1-{[1-(methoxymethyl)cyclobutyl]carbonyl}-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5439619.png)
![2-{4-[2-cyano-2-(5-methoxy-1H-benzimidazol-2-yl)vinyl]-2-methoxyphenoxy}-N-(4-methylphenyl)acetamide](/img/structure/B5439629.png)
![1-[(2-methylphenyl)acetyl]-4-phenylpiperazine](/img/structure/B5439640.png)

![4-{4-[4-(4-fluorobenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5439643.png)
![8-[5-(trifluoromethyl)-2-pyridinyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5439655.png)

![N-[4-(allyloxy)-3-methoxybenzyl]cyclopropanamine hydrochloride](/img/structure/B5439664.png)
![1-(4-nitrophenyl)-4-[3-(4-nitrophenyl)acryloyl]piperazine](/img/structure/B5439680.png)
![2-{[3-(3-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 4-methoxybenzenesulfonate](/img/structure/B5439687.png)
![1-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,4-triazole](/img/structure/B5439696.png)

